Dehydrocorydaline chloride (DHC) is an alkaloid primarily isolated from the Chinese medicinal herb Corydalis yanhusuo. [] This plant has a long history of use in traditional medicine for various ailments. In scientific research, DHC has garnered attention for its potential therapeutic effects, particularly in the context of cardiovascular diseases and its potential as an anti-ulcer agent. [, ]
Synthesis Analysis
DHC can be synthesized through a semi-synthetic process involving acetonylpalmatine as the starting material. [] This method utilizes a two-step reaction:
This synthetic approach results in an overall yield of 51.8%. []
Mechanism of Action
Anti-Ulcer Activity: Studies indicate that DHC exerts anti-ulcer effects through multiple pathways. It has been shown to inhibit gastric acid secretion and reduce gastric volume in rats, suggesting a potential role in preventing ulcer formation. [] Additionally, DHC promotes the healing of acetic acid-induced gastric ulcers in rats when administered orally. []
Inhibition of Vascular Smooth Muscle Cell Proliferation and Migration: Research suggests that DHC can activate the P38 mitogen-activated protein kinase (MAPK) pathway. [] This activation has downstream effects on the AKT-MMP-2 signaling pathway, ultimately leading to the inhibition of vascular smooth muscle cell proliferation and migration, a process implicated in atherosclerosis. []
Inhibition of Cell Cycle and Autophagy in Colorectal Cancer Cells: Studies have linked DHC to the inhibition of cell cycle progression and autophagy in colorectal cancer cells. This effect is attributed to the activation of the p38 MAPK/FOXO signaling pathway. [] DHC appears to play a role in regulating the expression of proteins involved in cell cycle progression and autophagy. []
Applications
Cardiovascular Disease Research: DHC is under investigation for its potential in treating coronary heart disease. [] Its ability to inhibit vascular smooth muscle cell proliferation and migration suggests a potential role in managing atherosclerosis and related conditions. []
Gastrointestinal Disorders Research: DHC exhibits promising anti-ulcer properties in experimental models. [] It inhibits gastric acid secretion, promotes ulcer healing, and protects against experimentally induced ulcers, making it a potential candidate for developing new treatments for gastric and duodenal ulcers.
Cancer Research: Recent research suggests that DHC might have implications for cancer treatment. [] Its ability to inhibit cell cycle progression and autophagy in colorectal cancer cells warrants further exploration as a potential anti-cancer agent.
Related Compounds
Acetonylpalmatine
Compound Description: Acetonylpalmatine (3) is a chemical compound used as a starting material in the semisynthesis of dehydrocorydaline chloride. []
Relevance: Acetonylpalmatine is a direct precursor to dehydrocorydaline chloride and is structurally similar, differing only in the presence of an acetonyl group instead of a double bond in the protoberberine skeleton. This structural similarity makes it a key compound in the synthesis of dehydrocorydaline chloride. []
Dehydrocorydaline iodide
Compound Description: Dehydrocorydaline iodide (4) is a synthetic intermediate produced during the synthesis of dehydrocorydaline chloride. []
Relevance: Dehydrocorydaline iodide is a direct precursor to dehydrocorydaline chloride, differing only in the halogen counterion. It is formed as an intermediate step in the synthesis process, where it is subsequently converted to dehydrocorydaline chloride. []
Reserpine
Compound Description: Reserpine is a drug known to induce gastric ulcers in experimental models. []
Relevance: Reserpine's ulcerogenic activity contrasts with the anti-ulcer effects of dehydrocorydaline chloride. Studies using reserpine-induced ulcer models have demonstrated the efficacy of dehydrocorydaline chloride in preventing and treating gastric ulcers. []
Histamine
Compound Description: Histamine is a biogenic amine involved in various physiological processes, including the regulation of gastric acid secretion. []
Relevance: Histamine is known to induce duodenal ulcers. Dehydrocorydaline chloride has been shown to inhibit the development of histamine-induced duodenal ulcers, highlighting its potential as an anti-ulcer agent. []
Acetic acid
Compound Description: Acetic acid is used to induce gastric ulcers in experimental settings. []
Relevance: Acetic acid-induced ulcer models are commonly used to study the healing process of gastric ulcers. Studies have shown that dehydrocorydaline chloride can accelerate the healing of acetic acid-induced ulcers, further supporting its potential in treating gastric ulcers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dehydrocorydaline is an alkaloid. Dehydrocorydaline is a natural product found in Corydalis solida, Corydalis yanhusuo, and other organisms with data available.
Trimeprazine-d6 is a labelled antipruritic. Antibacterial, antimicrobial agent. Alimemazine D6 is deuterium labeled Alimemazine, which is an antihistamine.
VT-464 racemate is the racemate form of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM)inhibition.IC50 value: 69 nM(VT-464, h-CYP17 Lyase) [1]Target: CYP17 Lyase inhibitorin vitro: VT-464, a non-steroidal small molecule inhibits androgen production without mineralocorticoid excess or cortisol depletion by selective inhibition of CYP17 17,20-lyase. We determined the impact of VT-464 on tumor growth of a mCRPC xenograft, MDA-PCa-133, in vivo, and on androgen signaling in C4-2B prostate cancer cells in vitro [2].in vivo: The MDA-PCa-133 xenograft is derived from a clinical CRPC bone metastasis. Subcutaneous MDA-PCa-133 tumor expresses PSA, full-length androgen receptor (AR) and AR-V7 isoform. We determined the effect of VT464 and AA on MDA-PCa-133 growing in tumor-bearing castrated male mice: randomization into three groups; oral treatment with vehicle only, VT-464, (100 mg/kg bid), or AA (100 mg/kg bid) for 25 days. Both VT-464 and AA reduced tumor volume (>two fold compared to vehicle; p<0.05). These results indicate that selective VT-464 CYP17 lyase inhibition is as effective as AA CYP17 inhibition in this model [2].
VT-464 R enantiomer(cas 1375603-38-5) is the R enantiomer of VT-464, which is a potent CYP17 lyase inhibitor(h-Lyase IC50=69 nM); VT-464 R enantiomer/'s activity is unknown.
Olmutinib is an orally active epidermal growth factor receptor inhibitor used in the treatment of T790M mutation positive non-small cell lung cancer. It is available under the brand name Olita made by Hanmi Pharmaceuticals. Olmutinib was developed by Hanmi Pharmaceuticals and Boehringer Ingelheim. Olmutinib recieved breakthrough therapy designation in the United States in December 2015 and was approved for use in Korea in May 2016. Olmutinib is an orally available small molecule, mutant-selective inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. Olmutinib binds to and inhibits mutant forms of EGFR, thereby leading to cell death of EGFR-expressing tumor cells. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit the EGFR wild type form.